molecular formula C20H26N4O2 B5655451 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine

1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine

Cat. No. B5655451
M. Wt: 354.4 g/mol
InChI Key: ZYPXTWBOWZQBPE-UHFFFAOYSA-N
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Description

This molecule is part of a broader class of compounds that have been synthesized for their potential biological activities. While the exact molecule mentioned is not directly found in the literature, related compounds have been extensively studied for their pharmacological potential, including as antihypertensive agents, anti-tubercular agents, and more. This analysis will draw parallels from these related compounds to infer the characteristics of the specified molecule.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from readily available precursors. For example, compounds with similar structures have been synthesized by nucleophilic addition reactions, cyclocondensation, and aminocarbonylation-cyclization sequences, employing catalysts like PdI2 in conjunction with KI under oxidative conditions (Gabriele et al., 2006). These methods highlight the complexity and the need for precise conditions to achieve the desired products.

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals intricate arrangements and interactions. For instance, crystallography studies on similar molecules demonstrate how minor modifications in molecular structure can significantly impact the overall molecular conformation and intermolecular interactions (Mahesha et al., 2019). Such analyses are crucial for understanding the biological activity and stability of these molecules.

Chemical Reactions and Properties

Chemical reactions involving these molecules often leverage the reactivity of the piperazine or imidazole rings. These functionalities can undergo nucleophilic substitution, cyclization, and other transformations to introduce new pharmacophores or to modify the molecule's physical and chemical properties. The reactivity of these sites can be exploited to generate a wide array of derivatives with varied biological activities.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline form, can vary significantly based on the substituents attached to the core structure. For example, the introduction of a piperazine unit in place of a methylene chain has been shown to enhance the aqueous solubility and oral absorption of certain molecules, making them more suitable for pharmacological applications (Shibuya et al., 2018).

properties

IUPAC Name

[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-(2,3,4,5-tetrahydro-1-benzoxepin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-22-8-7-21-19(22)15-23-9-11-24(12-10-23)20(25)17-6-13-26-18-5-3-2-4-16(18)14-17/h2-5,7-8,17H,6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPXTWBOWZQBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCN(CC2)C(=O)C3CCOC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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